((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid
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Overview
Description
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid: is a complex organic compound characterized by its multiple hydroxyl groups and a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the heptose backbone, followed by the introduction of hydroxyl groups and the phosphonic acid moiety. Common reagents used in these reactions include protecting groups for hydroxyl functionalities, oxidizing agents, and phosphonating reagents.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic processes or biotechnological approaches. These methods aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the ketone group to a secondary alcohol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.
Scientific Research Applications
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phosphonic acid moiety can interact with metal ions and enzymes, modulating their activity.
Comparison with Similar Compounds
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid: can be compared with other similar compounds, such as:
Dapagliflozin: A sodium-glucose cotransporter type II inhibitor with a similar heptose backbone.
Empagliflozin: Another SGLT2 inhibitor with structural similarities.
Sotagliflozin: A dual SGLT1 and SGLT2 inhibitor with comparable chemical properties.
These compounds share structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of This compound
Properties
Molecular Formula |
C7H15O8P |
---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
[(3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-7-oxoheptyl]phosphonic acid |
InChI |
InChI=1S/C7H15O8P/c8-3-5(10)7(12)6(11)4(9)1-2-16(13,14)15/h3-7,9-12H,1-2H2,(H2,13,14,15)/t4-,5+,6-,7-/m1/s1 |
InChI Key |
JAAPBUKRHQRVBB-XZBKPIIZSA-N |
Isomeric SMILES |
C(CP(=O)(O)O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(CP(=O)(O)O)C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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